molecular formula C17H22N4O4 B155277 H-Ala-Trp-Ala-OH CAS No. 126310-63-2

H-Ala-Trp-Ala-OH

Cat. No.: B155277
CAS No.: 126310-63-2
M. Wt: 346.4 g/mol
InChI Key: ZVWXMTTZJKBJCI-BHDSKKPTSA-N
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Description

H-Ala-Trp-Ala-OH, also known as N-(2-Acetamido-3-(1H-indol-3-yl)propanoyl)-L-alanine, is a tripeptide composed of the amino acids alanine, tryptophan, and alanine. This compound is of interest due to its potential biological activities and applications in various fields of research.

Biochemical Analysis

Biochemical Properties

H-Ala-Trp-Ala-OH interacts with various enzymes and proteins. For instance, it has been found to be transported by Arabidopsis peptide transporters AtPTR1 and AtPTR5 . The nature of these interactions involves the transport of the dipeptide across cell membranes, contributing to cellular processes such as protein synthesis .

Cellular Effects

This compound influences cell function by participating in protein synthesis and other cellular processes. Its presence can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and possible enzyme inhibition or activation. These interactions can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

It could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Trp-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

    Deprotection Steps: Removing protecting groups like fluorenylmethyloxycarbonyl (Fmoc) using piperidine.

    Cleavage from Resin: Releasing the peptide from the resin using trifluoroacetic acid (TFA) and scavengers.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the tryptophan residue, leading to the formation of kynurenine derivatives.

    Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in modified peptides.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4) or dithiothreitol (DTT).

    Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Kynurenine derivatives.

    Reduction Products: Reduced peptides with modified side chains.

    Substitution Products: Alkylated or acylated peptides.

Scientific Research Applications

H-Ala-Trp-Ala-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide bond formation and stability.

    Biology: Studied for its potential role in cellular signaling pathways and as a substrate for various enzymes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like HPLC.

Comparison with Similar Compounds

    H-Ala-Trp-OH: A dipeptide with similar properties but lacking the additional alanine residue.

    H-Trp-Ala-OH: Another dipeptide with a different sequence, affecting its biological activity.

    H-Ala-Gly-Ala-OH: A tripeptide with glycine instead of tryptophan, leading to different chemical and biological properties.

Uniqueness: H-Ala-Trp-Ala-OH is unique due to the presence of the tryptophan residue, which imparts distinct chemical reactivity and biological activity. The combination of alanine and tryptophan residues allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWXMTTZJKBJCI-BHDSKKPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304231
Record name L-Alanyl-L-tryptophyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126310-63-2
Record name L-Alanyl-L-tryptophyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126310-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanyl-L-tryptophyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that H-Ala-Trp-Ala-OH can be completely hydrolyzed by Pronase E. What are the major degradation products observed when this peptide is subjected to oxidation by hydrogen peroxide?

A1: When this compound is oxidized by hydrogen peroxide and subsequently hydrolyzed by Pronase E, the primary degradation products identified are oxindolylalanine (Oia) and N-formylkynurenine (NFK) []. Smaller amounts of kynurenine (Kyn), dioxindolylalanine (DiOia), 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC), and 5-hydroxytryptophan (5-OH-Trp) are also detected []. This highlights the susceptibility of the tryptophan residue's pyrrole ring to oxidation.

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